molecular formula C17H25FN2O2 B11814909 tert-Butyl (4-(3-fluorophenyl)piperidin-4-yl)(methyl)carbamate

tert-Butyl (4-(3-fluorophenyl)piperidin-4-yl)(methyl)carbamate

Cat. No.: B11814909
M. Wt: 308.4 g/mol
InChI Key: IJVQJJJESCXPOA-UHFFFAOYSA-N
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Description

tert-Butyl (4-(3-fluorophenyl)piperidin-4-yl)(methyl)carbamate is a chemical compound with the molecular formula C17H25FN2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a fluorophenyl group and a tert-butyl carbamate moiety

Preparation Methods

The synthesis of tert-Butyl (4-(3-fluorophenyl)piperidin-4-yl)(methyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl (4-(3-fluorophenyl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (4-(3-fluorophenyl)piperidin-4-yl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (4-(3-fluorophenyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The tert-butyl carbamate moiety may also play a role in modulating the compound’s pharmacokinetic properties, such as its solubility and metabolic stability .

Comparison with Similar Compounds

tert-Butyl (4-(3-fluorophenyl)piperidin-4-yl)(methyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H25FN2O2

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl N-[4-(3-fluorophenyl)piperidin-4-yl]-N-methylcarbamate

InChI

InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20(4)17(8-10-19-11-9-17)13-6-5-7-14(18)12-13/h5-7,12,19H,8-11H2,1-4H3

InChI Key

IJVQJJJESCXPOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CCNCC1)C2=CC(=CC=C2)F

Origin of Product

United States

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